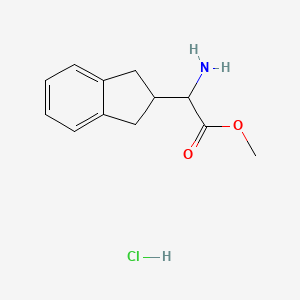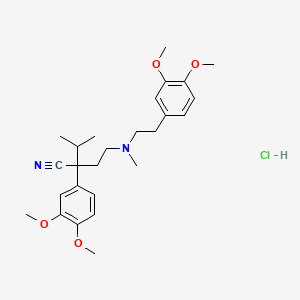
Acide 13-cis-rétinoïque-d5, ester éthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“13-cis-Retinoic Acid-d5 Ethyl Ester” is a derivative of 13-cis-Retinoic Acid (also known as Isotretinoin), which is primarily used to treat severe acne . It is also used to prevent certain skin cancers and in the treatment of other cancers . It is a retinoid, meaning it is related to vitamin A, and is found in small quantities naturally in the body .
Molecular Structure Analysis
The molecular structure of 13-cis-Retinoic Acid-d5 Ethyl Ester is characterized by various spectroscopic techniques . The molecular formula is C22H32O2 .Physical and Chemical Properties Analysis
13-cis-Retinoic Acid-d5 Ethyl Ester has specific physical and chemical properties. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . It is unstable to light, oxygen, and heat .Applications De Recherche Scientifique
Recherche sur la dépression
L'administration chronique d'acide 13-cis-rétinoïque a été liée à un comportement de type dépressif chez les modèles animaux expérimentaux . Le composé s'est avéré modifier l'activité des cellules granulaires du gyrus denté, qui peuvent être impliquées de manière critique dans certains aspects du comportement de type dépressif . Cette recherche fournit des informations précieuses sur les mécanismes neurobiologiques sous-jacents à la dépression et pourrait potentiellement conduire au développement de nouvelles stratégies thérapeutiques .
Traitement de l'acné
L'acide 13-cis-rétinoïque est un médicament anti-acné classique . Il a été associé à une dépression grave et même au suicide, mais il est toujours largement utilisé dans le traitement de l'acné sévère . Comprendre son mécanisme d'action et ses effets secondaires potentiels est crucial pour développer des traitements de l'acné plus sûrs et plus efficaces .
Différenciation cellulaire
L'acide 13-cis-rétinoïque a été utilisé pour traiter les cellules de médulloblastome en vue de la différenciation cellulaire . Cette application est particulièrement importante dans la recherche sur le cancer, car le contrôle de la différenciation cellulaire peut être une stratégie clé pour prévenir la croissance cellulaire incontrôlée qui caractérise le cancer .
Génération de sphéroïdes
Le composé a été utilisé pour traiter les sphéroïdes afin de générer des vidéos en accéléré . Cette application est utile pour étudier la dynamique de la croissance et du développement cellulaires, et peut fournir des informations précieuses sur divers processus biologiques
Mécanisme D'action
Target of Action
The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .
Mode of Action
The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .
Biochemical Pathways
The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .
Result of Action
The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Action Environment
The action, efficacy, and stability of 13-cis-Retinoic Acid-d5 Ethyl Ester can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .
Safety and Hazards
Isotretinoin, also known as 13-cis-retinoic acid, is known to cause birth defects due to in-utero exposure because of the molecule’s close resemblance to retinoic acid . It is also associated with psychiatric side effects, most commonly depression but also, more rarely, psychosis and unusual behaviors . Other rare side effects include hyperostosis and premature epiphyseal closure, which have been reported to be persistent .
Orientations Futures
Retinoic acids play a major role in cellular differentiation and organ development . Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes could make tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This could be a promising future direction for the use of 13-cis-Retinoic Acid-d5 Ethyl Ester and similar compounds .
Analyse Biochimique
Biochemical Properties
13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .
Cellular Effects
The effects of 13-cis-Retinoic Acid-d5 Ethyl Ester on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 13-cis-Retinoic Acid-d5 Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
13-cis-Retinoic Acid-d5 Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 13-cis-Retinoic Acid-d5 Ethyl Ester within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 13-cis-Retinoic Acid-d5 Ethyl Ester can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-VOFBZVMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)



